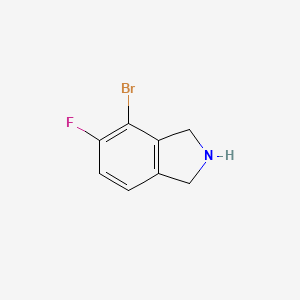![molecular formula C10H7N3O2 B2908983 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione CAS No. 115127-16-7](/img/structure/B2908983.png)
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione , also known as 9H-pyrimido[4,5-b]indole , is a nitrogen-containing heterocyclic compound. It features a fused pyrimidine and indole ring system. This motif has significant applications in various fields, including pharmaceuticals, due to its diverse biological activities .
Synthesis Analysis
A notable four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed. The raw materials include indole-3-carboxaldehydes , aromatic aldehydes , and ammonium iodide . This transition-metal-free synthesis involves a [4 + 2] annulation reaction, resulting in the formation of the pyrimidine ring. Remarkably, two ammonium iodides serve as the sole nitrogen source in this process .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of 9H-pyrimido[4,5-b]indoles typically starts with highly functionalized materials. Various starting materials, such as 4-azido-5-phenylpyrimidine , 1,3,5-triazines , benzamidine , guanidine nitrate , and o-nitrobiphenyl , have been employed. These reactions often involve stoichiometric amounts of strong acids or bases .
Aplicaciones Científicas De Investigación
Dual RET/TRKA Inhibitor
This compound has been identified as a selective dual RET/TRKA inhibitor, useful in tumors with both RET and TRK genetic backgrounds. It offers a blockade of fusions selected from RET inhibitor treatments .
Metabolic Stability Improvement
In medicinal chemistry programs, this heterocyclic motif is applied to enhance the metabolic stability of drug candidates .
Antibacterial and Antifungal Activities
Synthesized compounds with this structure have shown excellent antibacterial activity against various bacterial strains in screening tests .
Four-Component Synthesis
A four-component synthesis method using this compound involves indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide under transition-metal-free conditions for the formation of the pyrimidine ring through a [4 + 2] annulation reaction .
Cytotoxicity Assessment
The compound has been used to assess cytotoxicity against human HEK293 cells, measuring cell viability over 48 hours by CCK-8 assay .
Sugar Modified Nucleosides Synthesis
It serves as a base for synthesizing sugar-modified pyrimido[4,5-b]indole nucleosides, which are important in the development of antiviral and anticancer agents .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione are kinases , specifically RET and TRK . These kinases play a crucial role in cell signaling pathways, regulating cellular processes such as growth, division, and survival .
Mode of Action
1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular processes controlled by these kinases .
Biochemical Pathways
The inhibition of RET and TRK kinases affects multiple biochemical pathways. For instance, the RET kinase is involved in the MAPK/ERK pathway, which regulates cell proliferation and differentiation . On the other hand, TRK kinases are involved in the PI3K/AKT pathway, which controls cell survival . The disruption of these pathways can lead to the death of cancer cells .
Result of Action
The molecular and cellular effects of 1H-Pyrimido[4,5-b]indole-2,4(3H,9H)-dione’s action include the inhibition of cell proliferation and induction of cell death . By inhibiting RET and TRK kinases, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .
Propiedades
IUPAC Name |
1,9-dihydropyrimido[4,5-b]indole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-9-7-5-3-1-2-4-6(5)11-8(7)12-10(15)13-9/h1-4H,(H3,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWQYSENOMSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



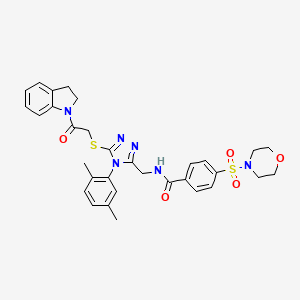
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2908907.png)
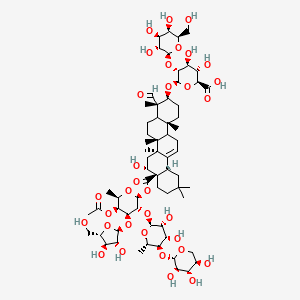

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2908911.png)
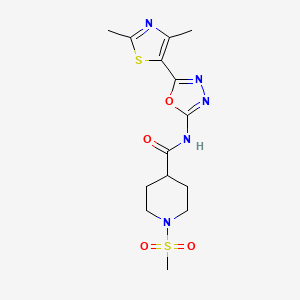
![2-chloro-6-fluoro-N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2908915.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2908916.png)

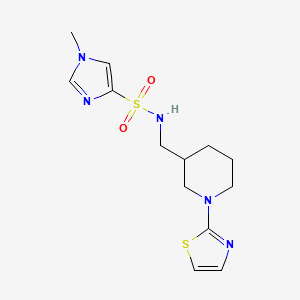
![methyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2908920.png)
